7-(2-Aminoethyl)-2-methyl-2H-indazole
CAS No.:
Cat. No.: VC18021207
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3 |
|---|---|
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 2-(2-methylindazol-7-yl)ethanamine |
| Standard InChI | InChI=1S/C10H13N3/c1-13-7-9-4-2-3-8(5-6-11)10(9)12-13/h2-4,7H,5-6,11H2,1H3 |
| Standard InChI Key | NYANTKAZIYGTOG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C2C=CC=C(C2=N1)CCN |
Introduction
Molecular Structure and Physicochemical Properties
7-(1-Aminoethyl)-2-methyl-2H-indazole (C₁₀H₁₃N₃, molecular weight: 175.23 g/mol) adopts a bicyclic framework consisting of a benzene ring fused to a pyrazole moiety. Key structural features include:
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Tautomerism: The 2H-indazole tautomer is stabilized by the methyl group at N2, which prevents aromatization to the 1H-form .
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Substituent Effects: The 1-aminoethyl group at C7 introduces a basic amine (pKa ~9–10) capable of forming hydrogen bonds, while the methyl group at N2 enhances metabolic stability by blocking oxidation sites .
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Stereochemistry: The chiral center at the 1-aminoethyl side chain creates two enantiomers, though stereochemical data for this specific compound remain unreported .
Experimental data from PubChem indicate moderate solubility in aqueous buffers (predicted logP: 1.8) and stability under ambient conditions .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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2-Methyl-2H-indazole core: Synthesized via reductive cyclization of 2-nitrobenzaldehyde derivatives .
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1-Aminoethyl side chain: Introduced through late-stage C–H functionalization or nucleophilic substitution .
Organophosphorus-Mediated Reductive Cyclization
Nazaré et al. demonstrated that 3-amino-2H-indazoles can be synthesized via trimethylaluminium-mediated cyclization of 2-nitrobenzonitriles (Scheme 1a) . Adapting this method, 2-methyl-2H-indazole could be functionalized at C7 using rhodium-catalyzed C–H activation with acrylates or α-keto aldehydes . For example, Xi et al. achieved C7 acylation of azobenzenes using Rh(III) catalysts and acrylates, yielding 3-acylated indazoles in 65–82% yields .
Regioselective Alkylation
Yang and Mei reported a regioselective N2-alkylation of 1H-indazoles using trialkyl orthoformates under acidic conditions (Scheme 2) . This method, which proceeds via a protonation-rearrangement mechanism, could be employed to install the methyl group at N2. Subsequent functionalization at C7 via Ullmann coupling or Buchwald–Hartwig amination would introduce the 1-aminoethyl moiety .
Challenges and Future Directions
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Stereoselective Synthesis: Developing asymmetric methods to resolve enantiomers and assess their pharmacological differences.
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Metabolic Stability: Preliminary microsomal data for analogs indicate rapid degradation (e.g., 7m: 0% remaining after 60 minutes) , necessitating prodrug strategies or structural modifications.
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Target Identification: Computational docking studies against kinase and GPCR targets could prioritize experimental assays.
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